Product packaging for Biotin-Necrosulfonamide Propyl Amide(Cat. No.:)

Biotin-Necrosulfonamide Propyl Amide

Cat. No.: B1164021
M. Wt: 744.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing the Necroptosis Pathway and Its Inhibitors in Research

To understand the significance of Biotin-Necrosulfonamide Propyl Amide, it is essential to first grasp the biological pathway it helps to investigate: necroptosis.

Cells in multicellular organisms can die in a controlled, programmed manner, a process vital for development and tissue homeostasis. nih.gov Historically, apoptosis was considered the primary form of regulated cell death. However, research has unveiled several other programmed cell death pathways, including necroptosis, pyroptosis, and ferroptosis. proquest.com Unlike the immunologically silent process of apoptosis, necroptosis is a lytic and pro-inflammatory form of cell death. nih.govproquest.com It is characterized by cell swelling and the rupture of the plasma membrane, which releases intracellular contents known as damage-associated molecular patterns (DAMPs). proquest.comnih.gov This release can trigger a robust immune response. nih.gov Necroptosis is thought to have evolved as a host defense mechanism against pathogens, particularly viruses that may inhibit the apoptotic machinery. nih.govproquest.com

The core machinery of necroptosis involves a signaling cascade of proteins. While initially believed to be an unregulated process, studies in the late 1990s and early 2000s identified key protein players, revealing it to be a tightly controlled pathway. oup.com The central components are the receptor-interacting protein kinases, RIPK1 and RIPK3, and their downstream effector, the Mixed Lineage Kinase Domain-like protein (MLKL). nih.govbohrium.com

The pathway is often initiated by signals from death receptors like the tumor necrosis factor receptor 1 (TNFR1). bohrium.commdpi.com In scenarios where the apoptotic executioner, caspase-8, is inhibited, RIPK1 and RIPK3 are activated and assemble into a complex called the necrosome. mdpi.com RIPK3 then phosphorylates MLKL. medchemexpress.comtargetmol.com This phosphorylation event is the critical trigger for MLKL to execute cell death. nih.gov Activated MLKL monomers oligomerize and translocate to the plasma membrane, where they are believed to form pores, leading to membrane disruption and cell lysis. mdpi.comresearchgate.net The identification of MLKL in 2012 as the terminal effector downstream of RIPK3 was a milestone in understanding the execution phase of necroptosis. nih.govresearchgate.net

The discovery and development of small-molecule inhibitors have been crucial for dissecting the necroptosis pathway and establishing its relevance in various disease models. acs.orgnih.gov The first inhibitors, known as necrostatins, were identified in 2005 through a phenotypic screen of chemical libraries. innovations-report.commdpi.com Necrostatin-1 (Nec-1) was the prototypical inhibitor and was later found to target the kinase activity of RIPK1, preventing the formation of the necrosome. nih.govinnovations-report.com The development of these inhibitors provided the first chemical tools to specifically block necroptosis, allowing researchers to distinguish it from other cell death forms and to probe its function in vitro and in vivo. acs.orginnovations-report.com

Following the success of RIPK1 inhibitors, efforts expanded to target other key components of the pathway. The discovery of MLKL as the ultimate executioner protein made it an attractive target for developing new inhibitors that would act further downstream in the signaling cascade. bohrium.comacs.org

The Role of Necrosulfonamide (B1662192) in Molecular and Cellular Investigations

Necrosulfonamide (NSA) emerged from a high-throughput screen of approximately 200,000 compounds as a potent and specific inhibitor of necroptosis. rsc.orgpku.edu.cn Unlike the earlier necrostatins that target RIPK1, NSA was found to act downstream, providing a valuable tool to probe the later stages of the pathway. selleckchem.com

Initial studies demonstrated that necrosulfonamide effectively blocks necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk). rsc.orgpku.edu.cn To identify its direct target, a forward chemical genetics approach was employed, utilizing the probe this compound. rsc.orgresearchgate.net Through pull-down experiments using this biotinylated probe followed by mass spectrometry, MLKL was identified as the specific binding partner of necrosulfonamide. rsc.orgpku.edu.cn

Further biochemical studies revealed that necrosulfonamide forms a covalent bond with a specific cysteine residue (Cys86) on human MLKL. oup.commdpi.com This modification occurs within the N-terminal domain of MLKL, which is crucial for its oligomerization and function. targetmol.comselleckchem.com By binding to this site, necrosulfonamide prevents the conformational changes and oligomerization of MLKL that are required for it to disrupt the plasma membrane. medchemexpress.comresearchgate.net This specific mechanism of inhibiting the final executioner protein distinguishes necrosulfonamide from RIPK1 inhibitors like Nec-1. researchgate.net

An important characteristic of necrosulfonamide observed in research is its species selectivity. The compound is a potent inhibitor of human necroptosis but is ineffective in blocking the process in mouse cells. targetmol.comselleckchem.com This specificity provided a unique opportunity to understand the structural basis of its activity.

The reason for this species-specific action lies in a single amino acid difference in the MLKL protein between humans and mice. targetmol.comselleckchem.com The critical cysteine residue at position 86 in human MLKL, which necrosulfonamide covalently modifies, is replaced by a tryptophan residue in mouse MLKL. targetmol.comselleckchem.com This substitution eliminates the site of action for the inhibitor in the murine protein, rendering it inactive. This finding not only pinpointed the precise binding site of necrosulfonamide but also highlighted a key structural difference in the necroptotic machinery between species, a critical consideration for researchers using mouse models to study human diseases.

Data Tables

Table 1: Key Proteins in the Necroptosis Pathway This table is interactive. Click on the headers to sort.

Protein Function in Necroptosis Target of Inhibitor(s)
RIPK1 Kinase; acts as a sensor and initiates necrosome formation. nih.govnih.gov Necrostatin-1 innovations-report.com
RIPK3 Kinase; recruited to the necrosome, phosphorylates MLKL. nih.govbohrium.com GSK'872 bohrium.com

| MLKL | Pseudokinase; terminal effector, executes cell lysis upon phosphorylation. nih.govproquest.com | Necrosulfonamide medchemexpress.com |

Table 2: Comparison of Necroptosis Inhibitors This table is interactive. Click on the headers to sort.

Inhibitor Molecular Target Mechanism of Action Species Selectivity
Necrostatin-1 RIPK1 innovations-report.com Inhibits kinase activity, preventing necrosome assembly. innovations-report.com Active in human and mouse. mdpi.com
Necrosulfonamide Human MLKL medchemexpress.comtargetmol.com Covalently binds to Cys86, blocking MLKL oligomerization. oup.commdpi.com Human-specific; inactive in mice due to Cys86-to-Trp substitution. targetmol.comselleckchem.com

| This compound | Human MLKL rsc.org | Used as a chemical probe to pull down and identify the target of Necrosulfonamide. rsc.orgpku.edu.cn | Human-specific. |

Design Principles of Biotin-Tagged Probes in Chemical Biology

The design of effective chemical probes like this compound relies on established principles of chemical biology, which involve the strategic combination of a bioactive molecule, a reporter tag, and a chemical linker. nih.govnih.gov These components work in concert to enable the detection, isolation, and identification of the probe's molecular targets within a complex biological system.

Rationale for Biotinylation in Affinity-Based Research

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in affinity-based research for several compelling reasons. nih.govthermofisher.com The primary advantage lies in the extraordinarily strong and highly specific non-covalent interaction between biotin (also known as Vitamin B7) and the proteins avidin (B1170675) or streptavidin. thermofisher.comnih.gov

High-Affinity Interaction : The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M. nih.gov This robust binding ensures that biotin-tagged molecules can be efficiently captured and purified even when present at very low concentrations. nih.gov

Stability : The biotin-streptavidin complex is stable under a wide range of harsh experimental conditions, including extreme pH, high temperatures, and the presence of detergents and denaturing agents. nih.govoup.com This allows for stringent washing steps to remove non-specifically bound proteins, leading to a highly purified target sample. oup.com

Versatility : Biotin is a relatively small molecule, which minimizes the risk of it interfering with the biological activity of the molecule it is labeling. thermofisher.com Its valeric acid side chain can be easily modified to attach it to various functional groups on a target molecule without impairing its ability to bind streptavidin. thermofisher.com

These properties make biotin an ideal "tag" for affinity purification, a process often referred to as "pull-down" assays. In this method, a biotinylated probe is incubated with a cell lysate, allowing it to bind to its target protein(s). nih.gov Subsequently, streptavidin-coated beads are added to the mixture, which capture the entire probe-target complex. nih.gov After washing away unbound proteins, the captured proteins can be eluted and identified using techniques like mass spectrometry. nih.govnih.gov

Linker Chemistry in Probe Design: The Propyl Amide Moiety

The linker is a critical component of a chemical probe, connecting the bioactive core to the affinity tag. Its design must be carefully considered to ensure that neither the binding affinity of the probe nor the recognition of the tag is compromised. The propyl amide moiety in this compound serves as this crucial bridge.

The primary functions of a linker in probe design include:

Preserving Biological Activity : The linker must spatially separate the bulky biotin tag from the pharmacophore (the Necrosulfonamide part) to prevent steric hindrance that could interfere with the probe's binding to its target protein, MLKL.

Ensuring Stability : The chemical bonds within the linker must be stable enough to withstand the conditions of the experiment and not cleave prematurely. Amide bonds are known for their chemical robustness, making them a reliable choice for linkers. nih.gov

Providing Flexibility : A flexible linker, such as the propyl chain, allows the biotin tag to orient itself appropriately for effective binding to streptavidin.

While various linker chemistries exist, the propyl amide linker provides a simple, stable, and effective connection for this particular probe, fulfilling the essential requirements for a successful affinity-based tool.

Overview of this compound as a Bimodal Probe

This compound can be described as a bimodal probe due to its two distinct functional domains that enable two separate, yet complementary, functions.

The "Inhibitor" Mode : This function is conferred by the Necrosulfonamide (NSA) core. NSA is a covalent inhibitor that specifically targets a cysteine residue (Cys86 in human MLKL) on the MLKL protein. selleckchem.comnih.gov This covalent interaction blocks the function of MLKL, thereby inhibiting the execution of necroptotic cell death. selleckchem.comrndsystems.com This mode allows the probe to act as a specific inhibitor of a biological pathway.

The "Affinity Tag" Mode : This function is provided by the biotin moiety. As detailed previously, the biotin tag does not participate in the inhibition of MLKL but serves as a powerful handle for the detection and isolation of the probe-target complex. nih.gov

This bimodal nature is what makes the probe so valuable for chemical biology research. It allows researchers to first perturb a biological system by inhibiting a specific protein and then use the same tool to physically isolate that protein and confirm the interaction. The use of such a biotinylated probe was the key strategy that led to the definitive identification of MLKL as the target of Necrosulfonamide. nih.govresearchgate.net

Data Tables

Table 1: Chemical Properties of Necrosulfonamide and its Biotinylated Probe

PropertyNecrosulfonamideThis compound
Molecular Formula C₁₈H₁₅N₅O₆S₂ rndsystems.comotavachemicals.comC₃₁H₃₆N₈O₈S₃ clinisciences.comchemicalbook.com
Molecular Weight 461.47 g/mol rndsystems.com744.86 g/mol clinisciences.comchemicalbook.com
Function Necroptosis Inhibitor tocris.comChemical Probe for Target ID nih.gov
Target MLKL medchemexpress.comprobechem.comMLKL nih.gov

Table 2: Components of the this compound Probe

ComponentChemical MoietyPrimary Function
Pharmacophore NecrosulfonamideCovalently binds to and inhibits MLKL. selleckchem.comnih.gov
Affinity Tag BiotinEnables high-affinity binding to streptavidin for purification. nih.govthermofisher.com
Linker Propyl AmideCovalently connects the pharmacophore and affinity tag.

Properties

Molecular Formula

C₃₁H₃₆N₈O₈S₃

Molecular Weight

744.86

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Biotin Necrosulfonamide Propyl Amide

Synthetic Routes to the Necrosulfonamide (B1662192) Core Structure

The synthesis of the necrosulfonamide core can be conceptualized by a convergent approach, where key fragments are synthesized separately and then coupled. The primary precursors for the necrosulfonamide portion of the target molecule are derivatives of N-(4-sulfamoylphenyl)acrylamide and a substituted pyrazine amine.

A plausible synthetic pathway for a key intermediate, N-(4-sulfamoylphenyl)acrylamide, involves the reaction of 4-aminobenzenesulfonamide with an activated acrylic acid derivative, such as acryloyl chloride, in the presence of a base to neutralize the generated HCl nih.govgoogle.com.

Another crucial precursor is a derivatized pyrazine, specifically a 3-methoxy-pyrazin-2-amine derivative. The synthesis of such substituted pyrazines can be achieved through various methods, often starting from commercially available pyrazine precursors that undergo sequential modifications, such as chlorination followed by methoxylation and amination.

The final key fragment is (E)-3-(5-nitrothiophen-2-yl)acrylamide. This can be synthesized via the reaction of 5-nitrothiophene-2-carbaldehyde with an appropriate acetamide derivative or through a Horner-Wadsworth-Emmons reaction to establish the trans-double bond with high stereoselectivity.

Once these precursors are obtained, the assembly of the necrosulfonamide core involves a sulfamoyl chloride-amine coupling reaction. The sulfonamide nitrogen of the N-(4-sulfamoylphenyl)acrylamide derivative is coupled with the substituted pyrazine amine. This reaction is typically carried out in an aprotic solvent in the presence of a base.

Further derivatization of this intermediate is then required to introduce the propyl amide linker. This is achieved by first installing a functional group on the pyrazine ring that can be converted to a primary amine. For instance, a protected 3-aminopropyl group can be introduced via a nucleophilic substitution reaction. Subsequent deprotection reveals the primary amine, which is then ready for coupling with the biotin (B1667282) moiety.

Table 1: Key Precursors for Necrosulfonamide Core Synthesis

Precursor MoleculeKey Features
N-(4-sulfamoylphenyl)acrylamideContains the sulfamoylphenyl group and a reactive acrylamide moiety.
3-methoxy-pyrazin-2-amine derivativeProvides the core heterocyclic system of necrosulfonamide.
(E)-3-(5-nitrothiophen-2-yl)acrylamideForms the terminal part of the necrosulfonamide structure.

Yield Optimization:

Reaction Conditions: Each step of the synthesis should be optimized for temperature, reaction time, solvent, and catalyst concentration. The use of design of experiment (DoE) methodologies can aid in systematically exploring the reaction parameter space to identify optimal conditions rsc.org.

Reagent Stoichiometry: The molar ratios of reactants should be carefully controlled to drive the reaction to completion and minimize the formation of side products.

Purification of Intermediates: While minimizing the number of purification steps is ideal to reduce material loss, the purification of key intermediates is often necessary to prevent the carryover of impurities that could interfere with subsequent reactions fiveable.me.

Purity Considerations:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and flash column chromatography are essential for the purification of intermediates and the final product. The choice of stationary and mobile phases must be optimized for each separation chromatographyonline.com.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for verifying the structure and assessing the purity of the synthesized compounds at each stage.

Trace Impurities: It is important to be aware that even trace amounts of highly potent impurities can lead to misleading biological data. Therefore, stringent purity criteria should be established and met for the final compound nih.gov.

Table 2: Strategies for Yield and Purity Optimization

StrategyDescription
Process Analytical Technology (PAT) Real-time monitoring of reactions using techniques like FTIR or HPLC can help determine the optimal reaction endpoint and identify the formation of byproducts mit.edu.
Convergent Synthesis Synthesizing molecular fragments independently and then combining them can improve overall yield compared to a linear synthesis by reducing the number of sequential steps where losses can occur pharmafeatures.com.
Recrystallization For solid compounds, recrystallization can be a highly effective method for achieving high purity by removing soluble impurities.

Biotinylation and Amide Coupling Reactions for Probe Construction

The final stage in the synthesis of Biotin-Necrosulfonamide Propyl Amide is the conjugation of the necrosulfonamide core, which now possesses a terminal propyl amine, with biotin. This is achieved through the formation of a stable amide bond.

The formation of an amide bond between the carboxylic acid group of biotin (or a biotin derivative with a linker) and the primary amine of the necrosulfonamide-propyl amine intermediate is a well-established transformation in bioconjugate chemistry. Several reliable methods are available:

N-Hydroxysuccinimide (NHS) Esters: Biotin can be pre-activated as an NHS ester. These esters react efficiently with primary amines at pH 7-9 to form a stable amide bond, releasing NHS as a byproduct thermofisher.comthermofisher.com. The use of water-soluble sulfo-NHS esters can be advantageous for reactions in aqueous buffers researchgate.net.

Carbodiimide Chemistry (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group of biotin to form a reactive O-acylisourea intermediate. This intermediate can then react with the primary amine. The addition of NHS or sulfo-NHS to the reaction mixture can improve efficiency by forming a more stable NHS ester intermediate thermofisher.comthermofisher.comgbiosciences.com.

HATU as a Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that can be used to promote the formation of the amide bond between biotin and the amine-functionalized necrosulfonamide. The reaction is typically carried out in an aprotic solvent such as DMF in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) researchgate.netyoutube.comcommonorganicchemistry.com.

Table 3: Comparison of Amide Bond Formation Techniques

TechniqueReagentsAdvantagesDisadvantages
NHS Ester Chemistry Biotin-NHS esterSimple, efficient, forms stable amide bonds.NHS esters can be sensitive to hydrolysis.
EDC/NHS Chemistry Biotin, EDC, NHSVersatile, can be performed in aqueous solutions.Can lead to side reactions if not properly controlled.
HATU Coupling Biotin, HATU, DIPEAHigh coupling efficiency, low rate of epimerization for chiral centers.Byproducts can sometimes be difficult to remove.

The propyl amide linker in this compound serves as a spacer between the necrosulfonamide moiety and the biotin tag. The length and chemical nature of this linker are critical for the functionality of the probe.

Linker Length: An optimal linker length is crucial to minimize steric hindrance between the biotin tag and the target protein of the necrosulfonamide. A linker that is too short may prevent the biotin from being accessible to avidin (B1170675) or streptavidin for detection or purification. Conversely, an overly long and flexible linker might lead to non-specific binding researchgate.net. Polyethylene glycol (PEG) linkers are often incorporated to increase the distance between the biotin and the ligand, and they also enhance the solubility and stability of the probe nih.govaxispharm.comaxispharm.com.

Linker Stability: The linker must be stable under the experimental conditions in which the probe will be used. The amide bond is generally very stable. However, for certain applications, cleavable linkers, such as those containing a disulfide bond, may be incorporated to allow for the release of the bound protein after affinity capture gbiosciences.com.

In molecules with multiple potential reactive sites, achieving site-specific biotinylation is essential to ensure the homogeneity and defined biological activity of the probe. In the case of this compound, the primary amine of the propyl linker is the intended site of biotinylation.

Orthogonal Protecting Groups: To ensure that only the desired amine reacts, other potentially reactive functional groups on the necrosulfonamide core, such as other amines or hydroxyl groups, can be protected during the synthesis. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of the target amine just before the biotinylation step nih.goviris-biotech.de. For example, a Boc (tert-butyloxycarbonyl) group could be used to protect an amine, which is then removed under acidic conditions, while an Fmoc (fluorenylmethyloxycarbonyl) group on another amine would be stable to acid but removable with a base.

Enzymatic Biotinylation: For proteins and peptides, enzymatic methods using biotin ligase (BirA) can achieve highly specific biotinylation at a designated recognition sequence (e.g., AviTag) nih.govox.ac.ukmdpi.com. While not directly applicable to the synthesis of a small molecule like this compound, this principle of enzymatic specificity highlights the importance of controlled, site-selective modification in creating functional probes.

Characterization of Synthetic this compound in Research

The verification of the chemical structure and purity of synthetic this compound is a critical step in research to ensure the validity of experimental results. Following its synthesis, which typically involves the coupling of a biotin-containing moiety to a necrosulfonamide core via a propyl amide linker, the compound undergoes rigorous characterization using a suite of analytical techniques. These methods confirm the identity, integrity, and purity of the final product before its use in biological assays.

Spectroscopic and Chromatographic Methods for Compound Verification

The definitive confirmation of the structure of this compound, like its parent compound necrosulfonamide and its derivatives, relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, mass, and purity of the synthesized compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, confirming the presence of the biotin, necrosulfonamide, and propyl amide linker moieties. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. Data from analogues in the scientific literature show characteristic chemical shifts for the protons and carbons in the core structures, which are used as benchmarks for verification rsc.org.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound. This technique provides an exact mass that can be matched to the calculated theoretical mass of the compound's molecular formula (C₃₁H₃₆N₈O₈S₃), offering definitive confirmation of its elemental composition rsc.org.

Chromatographic Methods:

Thin Layer Chromatography (TLC): TLC is often used during the synthesis to monitor the progress of the reaction, allowing researchers to observe the consumption of starting materials and the formation of the product rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the final purity of the compound. By passing the compound through a column, typically a C18 column, its purity can be quantified, often reported as a percentage (e.g., >95%) rsc.org. The retention time under specific conditions is a characteristic feature of the compound.

The table below presents representative analytical data expected for the characterization of a biotinylated necrosulfonamide derivative, based on published data for analogous compounds rsc.org.

Table 1: Representative Analytical Methods for Verification of Biotinylated Necrosulfonamide Derivatives

Technique Purpose Typical Observation / Data Format
¹H NMR Structural Elucidation Chemical shifts (δ) in ppm, integration, multiplicity (e.g., s, d, t, m), coupling constants (J) in Hz.
¹³C NMR Carbon Skeleton Confirmation Chemical shifts (δ) in ppm for all unique carbon atoms.
HRMS (ESI) Molecular Formula Confirmation Measured mass-to-charge ratio ([M+H]⁺) compared to the calculated value for the exact molecular formula.

Assessment of Compound Stability in Experimental Buffers and Conditions

The utility of this compound as a chemical probe in biochemical and cell-based assays is contingent upon its stability under the specific experimental conditions used. Instability could lead to the degradation of the probe, yielding false-negative or uninterpretable results. Therefore, its stability is a crucial parameter that is assessed, often implicitly, through its successful application in various experimental settings.

The primary application for a biotinylated probe like this compound is in affinity-based pull-down experiments to identify its cellular binding partners. The experimental protocol for such an assay inherently provides information about the compound's functional stability. For instance, the successful use of biotinylated necrosulfonamide to precipitate its target protein, MLKL, from cell lysates demonstrates its stability throughout the procedure rsc.org. This procedure involves incubating the probe with cell lysates, often for extended periods (e.g., overnight) at low temperatures (e.g., 4°C), followed by multiple washing steps rsc.org. The ability to successfully isolate the target protein confirms that the compound remains intact and biologically active under these conditions.

While specific kinetic stability studies detailing degradation rates in various buffers are not extensively published, the compound's efficacy in established protocols serves as a practical measure of its stability. General knowledge about related compounds suggests that storage in appropriate solvents, such as DMSO, at low temperatures (−20°C or −80°C) is standard practice to maintain long-term integrity.

The table below summarizes the conditions under which biotinylated necrosulfonamide has been shown to be functionally stable.

Table 2: Functional Stability of Biotinylated Necrosulfonamide in Experimental Conditions

Experimental Condition Buffer System Temperature Duration Inferred Stability
Affinity Precipitation Cell Lysis Buffer 4°C Overnight Stable; the compound effectively binds its target protein after prolonged incubation rsc.org.
Bead Pre-incubation Lysis Buffer 4°C 2 hours Stable; the biotin tag remains intact and capable of binding to streptavidin agarose (B213101) beads rsc.org.

Molecular Mechanisms of Target Engagement and Biochemical Specificity of Biotin Necrosulfonamide Propyl Amide

Direct Interaction with MLKL and Pseudokinase Domain Binding

Biotin-Necrosulfonamide Propyl Amide, a biotinylated derivative of Necrosulfonamide (B1662192) (NSA), serves as a valuable tool for investigating the molecular interactions that underpin necroptotic cell death. Its mechanism of action is understood through the activity of its parent compound, NSA, which directly targets the Mixed Lineage Kinase Domain-like (MLKL) protein, the ultimate executor of necroptosis. nih.gov The biotin (B1667282) tag allows for the precipitation and identification of its binding partners, confirming its direct engagement with MLKL in experimental settings. rsc.org

Covalent Modification of MLKL Cysteine Residues in Research Models

The inhibitory action of Necrosulfonamide, and by extension its biotinylated derivative, is achieved through a specific covalent modification of a cysteine residue on human MLKL. researchgate.net Research has identified Cysteine 86 (Cys86), located in the N-terminal domain of human MLKL, as the direct target of this interaction. researchgate.netfrontiersin.org This covalent binding is highly specific and is a key determinant of the compound's inhibitory effect on MLKL function. researchgate.net The modification at Cys86 effectively blocks the subsequent conformational changes required for MLKL to execute cell death. researchgate.netnih.gov The use of biotinylated necrosulfonamide in pull-down assays with cell lysates provides a method to isolate and study this specific interaction. rsc.org

Structural Determinants of this compound Binding to MLKL

The binding of Necrosulfonamide occurs within a critical region of the MLKL protein. The target residue, Cys86, is located within the α-helix 4 of the MLKL N-terminal domain. researchgate.netnih.gov This domain is essential for the protein's translocation to the plasma membrane and its subsequent oligomerization, which are necessary steps for membrane disruption. frontiersin.orgnih.gov Structural studies of the MLKL pseudokinase domain reveal that it contains a dynamic ATP-binding cleft, which, while not the direct site of NSA binding, is a region known to be engaged by other regulatory molecules. nih.gov The specificity of NSA for Cys86 within the N-terminal domain highlights this region's importance as a regulatory hub for MLKL activation. researchgate.netfrontiersin.org

Table 1: Molecular Interaction Details of Necrosulfonamide with MLKL
ParameterDescriptionSource
Target ProteinMixed Lineage Kinase Domain-like (MLKL) medchemexpress.com, tocris.com
Binding SiteCysteine 86 (Cys86) in the N-terminal domain of human MLKL. researchgate.net, frontiersin.org
Interaction TypeCovalent Modification researchgate.net
Functional ConsequenceInhibition of MLKL oligomerization and membrane translocation. nih.gov, nih.gov

Allosteric Modulation and Conformational Changes Induced by Probe Binding

The covalent modification of Cys86 by Necrosulfonamide induces significant allosteric modulation, locking the MLKL protein in an inactive state. While the binding event does not prevent the initial phosphorylation of MLKL by its upstream kinase, RIPK3, it effectively halts the subsequent steps in the necroptotic pathway. nih.gov Specifically, the binding of NSA prevents the MLKL protein from oligomerizing, a critical conformational change that enables multiple MLKL monomers to assemble into a pore-forming complex. nih.govresearchgate.netnih.gov This inhibition of oligomerization means that although MLKL is phosphorylated, it cannot translocate to the plasma membrane or form the lytic pores that define necroptotic cell death. frontiersin.orgnih.gov

Impact on RIPK1/RIPK3-MLKL Necrosome Complex Formation and Activity

The formation of a high-molecular-weight complex known as the necrosome is a hallmark of necroptosis activation. This complex, minimally containing Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL, serves as the signaling platform for MLKL phosphorylation and activation. nih.govnih.gov

Disruption of Necrosome Assembly in Recombinant Systems

Necrosulfonamide has been shown to disrupt the functional assembly of the necrosome. medchemexpress.comtocris.com By binding to MLKL, NSA prevents the necrosome complex from interacting with its downstream effectors. medchemexpress.comtocris.com In research models, treatment with NSA reduces the association between MLKL and RIPK3. frontiersin.org This interference hinders the propagation of the necroptotic signal. The phosphorylation of MLKL by RIPK3 within the necrosome is a prerequisite for MLKL's disengagement and subsequent oligomerization. nih.gov While NSA does not block the phosphorylation itself, its binding to MLKL appears to trap the protein, preventing the downstream events that follow necrosome activation. nih.gov

Selectivity Profiling Against Off-Targets in Biochemical Assays

The biochemical specificity of a chemical probe is paramount to its utility in dissecting cellular pathways. For this compound, its selectivity is conferred by the necrosulfonamide (NSA) moiety. NSA was identified as a potent inhibitor of necroptosis through high-throughput screening and is known to function as an irreversible covalent inhibitor. rsc.org Its primary mechanism involves a Michael addition reaction with a specific cysteine residue in its target protein, Mixed Lineage Kinase Domain-like protein (MLKL). researchgate.net The biotin tag on the propyl amide linker allows for the detection and isolation of these covalent adducts, facilitating detailed selectivity studies.

Cross-Reactivity with Other Cysteine-Containing Proteins in Proteomic Screens

The covalent nature of the interaction between necrosulfonamide and its target necessitates a thorough evaluation of its reactivity with other cysteine-containing proteins across the proteome. The primary target of NSA is Cysteine 86 (Cys86) within the N-terminal four-helix bundle of human MLKL. researchgate.netselleckchem.compnas.org This covalent modification inhibits the disulfide bond formation required for MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby blocking the execution of necroptosis. researchgate.net The specificity of this interaction is highlighted by the fact that NSA is inactive against murine MLKL, where the equivalent residue is a tryptophan. selleckchem.com

While NSA is widely used as a selective tool compound for studying MLKL, recent chemoproteomic and functional studies have revealed off-target activities. A 2024 study identified that NSA can function as a redox cycler, leading to the production of reactive oxygen species (ROS) independently of its interaction with MLKL. nih.gov This ROS production was found to cause the oxidation of Pericentriolar Material 1 (PCM1) and other components of centriolar satellites, which act as redox sensor proteins. nih.gov This off-target activity was significant enough to impair the formation of primary cilia and interfere with autophagy. nih.gov In a screen of 35 small-molecule inhibitors, NSA was uniquely identified as a compound that triggers the oxidation of PCM1. nih.gov

These findings underscore that while the primary intended target is human MLKL, the electrophilic nature of NSA can lead to interactions with other cellular systems, particularly those sensitive to redox state changes.

Table 1: On-Target and Off-Target Reactivity of the Necrosulfonamide Moiety
Protein TargetResidue/MechanismFunctional ConsequenceTarget Type
Human MLKLCovalent modification of Cysteine 86Inhibition of necroptosisPrimary On-Target
Pericentriolar Material 1 (PCM1)Oxidation (via NSA-induced ROS)Impaired ciliogenesis and autophagyIdentified Off-Target

Evaluation of Specificity Against Related Kinases and Hydrolases

The necroptosis pathway is orchestrated by a cascade of kinase activities, primarily involving Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which phosphorylates MLKL. medchemexpress.comcellsignal.com Although its name includes "kinase domain-like," MLKL is a pseudokinase and lacks catalytic kinase activity. apexbt.com

Biochemical assays confirm that necrosulfonamide is highly selective for MLKL and does not inhibit the upstream kinases that regulate it. It blocks necroptosis at a step downstream of RIPK3 activation. cellsignal.com Studies have shown that even at concentrations that effectively block MLKL-mediated necrosis, NSA has no effect on the kinase activity of RIPK1 or RIPK3. researchgate.netnih.gov For instance, in HT-29 cells treated with a necroptotic stimulus, NSA was shown to block cell death with an IC₅₀ of 124 nM but did not inhibit apoptosis in RIP3-null Panc-1 cells, demonstrating its specificity for the necroptotic pathway executed by MLKL. apexbt.comsigmaaldrich.com This distinguishes it from other necroptosis inhibitors like Necrostatin-1, which directly targets the kinase activity of RIPK1. sigmaaldrich.com

The specificity of necrosulfonamide for MLKL over the upstream kinases is a critical feature, as it allows researchers to specifically probe the function of the terminal executioner of necroptosis without directly confounding the signaling events that lead to its activation.

Information regarding the broad screening of this compound or its parent compound against panels of hydrolases is not extensively available in the reviewed scientific literature.

Table 2: Specificity Profile of Necrosulfonamide Against Key Necroptosis Kinases
KinaseEffect of NecrosulfonamideNote
RIPK1No direct inhibition of kinase activityNSA acts downstream of RIPK1 activation. sigmaaldrich.com
RIPK3No direct inhibition of kinase activityNSA acts downstream of RIPK3-mediated MLKL phosphorylation. cellsignal.com
MLKL (Pseudokinase)Inhibits function via covalent modificationThe primary target of NSA is not the ATP-binding pocket but a cysteine residue in the N-terminal domain. pnas.org

Applications in Cellular and Proteomic Research Using Biotin Necrosulfonamide Propyl Amide

Activity-Based Protein Profiling (ABPP) of MLKL in Cellular Lysates and Model Systems

Activity-Based Protein Profiling (ABPP) is a chemical proteomics strategy used to study enzyme function directly in complex biological samples. nih.gov Biotin-Necrosulfonamide Propyl Amide functions as an activity-based probe, as it irreversibly binds to the active, conformationally changed state of MLKL, enabling its specific profiling.

The biotin (B1667282) moiety of the probe is critical for the enrichment and identification of its protein targets. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, which is exploited for affinity purification. nih.gov In a typical workflow, cell lysates are incubated with this compound to allow the probe to label active MLKL.

Following the labeling step, streptavidin-coated beads (such as streptavidin agarose) are added to the lysate. rsc.org These beads selectively capture the biotin-labeled MLKL proteins. universiteitleiden.nl After a series of washes to remove non-specifically bound proteins, the enriched MLKL and any associated binding partners can be eluted from the beads. This process effectively isolates the active pool of MLKL from the thousands of other proteins within the cell lysate, allowing for its specific identification and the discovery of interacting proteins that may be part of the necroptotic signaling complex, known as the necrosome. nih.govrsc.org

Table 1: Enrichment of MLKL Using this compound

ComponentFunctionPurpose in Workflow
This compoundActivity-based probe that covalently binds to active MLKL.To selectively 'tag' the active form of the target protein (MLKL) within a complex mixture.
Cell LysateA solution containing all the proteins and molecules from the cells being studied.Provides the biological context and the source of the target protein.
Streptavidin-Coated BeadsSolid support (e.g., magnetic or agarose (B213101) beads) functionalized with streptavidin.To capture the biotin-tagged MLKL via the high-affinity biotin-streptavidin interaction. nih.gov
Wash BuffersSolutions used to rinse the beads after capturing the probe-protein complex.To remove non-specifically bound proteins, ensuring high purity of the enriched sample. rsc.org
Elution BufferA solution designed to break the bond between the captured protein and the beads.To release the purified MLKL and its associated proteins for downstream analysis.

Once active MLKL is enriched, quantitative proteomics, typically using mass spectrometry, can be employed to measure changes in its abundance and activity. After the streptavidin pull-down, the captured proteins are digested into smaller peptides, which are then analyzed by a mass spectrometer. This analysis can identify the proteins present and quantify their relative amounts between different samples.

By comparing samples from treated versus untreated cells, researchers can quantify the amount of MLKL that becomes active under specific conditions that induce necroptosis. This approach allows for the precise monitoring of MLKL activation in response to various stimuli. Furthermore, this method can identify other proteins that are co-enriched with MLKL, providing insights into the composition and dynamics of the necrosome complex during necroptotic signaling. nih.govpensoft.net

The biotin tag on the necrosulfonamide (B1662192) probe also enables the visualization of active MLKL within cells. mdpi.com This is achieved by using a two-step labeling process. First, cultured cells are treated with a stimulus to induce necroptosis and are incubated with this compound, which enters the cells and labels the activated MLKL.

After labeling, the cells are fixed and permeabilized. A fluorescently tagged streptavidin conjugate is then added. This fluorescent streptavidin binds to the biotin on the probe that is now attached to MLKL. mdpi.com Using fluorescence microscopy, researchers can visualize the subcellular localization of the fluorescent signal, which corresponds to the location of active MLKL. This technique is instrumental in understanding where MLKL is activated and how it translocates to the plasma membrane to execute cell death. nih.gov

Investigating Necroptosis in Diverse In Vitro and Ex Vivo Research Models

The parent compound, necrosulfonamide (NSA), is widely used to study the functional role of MLKL-mediated necroptosis in various cell-based models. By inhibiting the final execution step of necroptosis, NSA allows researchers to dissect the upstream signaling events and confirm the involvement of this specific cell death pathway.

Necrosulfonamide has been utilized in numerous cell line studies to modulate cell fate by specifically blocking the necroptotic pathway. For instance, in a model mimicking inflammatory bowel disease (IBD), Caco-2 intestinal epithelial cells treated with TNF-α and a pan-caspase inhibitor (Z-VAD-fmk) undergo necroptosis. nih.gov The addition of NSA to this system reverses the cell death, demonstrating that the cells were dying via an MLKL-dependent mechanism and allowing them to survive. nih.gov Similarly, in studies of neuroinflammation, NSA was shown to reduce cell death in BV2 microglial cells that were induced to undergo necroptosis. nih.gov By selectively inhibiting necroptosis, NSA serves as a critical tool to confirm the pathway's activity and to study the downstream consequences of its inhibition, thereby clarifying its role in different disease models.

Treatment with necrosulfonamide is a key method for confirming that observed cellular changes are characteristic of necroptosis. Morphologically, necroptotic cells exhibit features such as swelling and plasma membrane rupture. In an in vitro model using Caco-2 cells, treatment with TNF-α and Z-VAD-fmk led to significant morphological damage, which was reversed by the addition of NSA. nih.gov

Biochemically, necroptosis is defined by a specific signaling cascade. A central event is the formation of the necrosome, which leads to the phosphorylation of RIPK3 and its substrate, MLKL. nih.gov The appearance of phosphorylated MLKL (p-MLKL) is a hallmark of necroptosis activation. nih.gov Studies have repeatedly shown that in cellular models of necroptosis, levels of p-RIPK3 and p-MLKL increase significantly. nih.govnih.gov Treatment with necrosulfonamide, while not affecting the phosphorylation of MLKL, blocks its downstream function of membrane disruption. nih.gov Observing the reduction of cell death and morphological damage in the presence of NSA, alongside the detection of these biochemical markers, provides strong evidence for the active involvement of the necroptotic pathway. nih.govnih.gov

Table 2: Effect of Necrosulfonamide on Biochemical Markers of Necroptosis in In Vitro Models

Biochemical MarkerChange During Necroptosis InductionEffect of Necrosulfonamide (NSA) TreatmentReference
Phosphorylated RIPK1 (p-RIPK1)IncreasedSuppressed phosphorylation nih.govnih.gov
Phosphorylated RIPK3 (p-RIPK3)IncreasedSuppressed phosphorylation nih.govnih.govnih.gov
Phosphorylated MLKL (p-MLKL)IncreasedSuppressed phosphorylation nih.govnih.govnih.gov
Necrotic Cell DeathIncreasedReduced nih.govnih.gov

Application in Organoid and Tissue Slice Culture Research

Organoid and tissue slice cultures are advanced ex vivo models that provide a physiologically relevant context for studying cellular processes by preserving the complex three-dimensional architecture and cellular heterogeneity of native tissues nih.govnih.gov. The application of this compound in these systems offers a sophisticated tool to investigate the role of necroptosis and its central executioner protein, Mixed Lineage Kinase Domain-like protein (MLKL), in a setting that more closely mimics in vivo conditions.

In organoid models, which are self-organizing 3D structures grown from stem cells, this chemical probe can be used to label and trace MLKL-expressing cells involved in developmental processes or disease pathogenesis. For instance, in studies of inflammatory bowel disease or neurodegenerative disorders where necroptosis is implicated, this compound can help elucidate the specific cell types undergoing this form of cell death. Similarly, in precision-cut tissue slices, which maintain the native tissue microenvironment, the probe can be used for affinity purification of MLKL and its interacting partners directly from a complex tissue context, providing insights into tissue-specific signaling pathways. These models allow for the study of normal tissue responses and toxicities, which is crucial in fields like radio-oncology research nih.gov.

Elucidating Protein-Protein Interactions via Pull-Down Assays

This compound is a chemically modified version of the known MLKL inhibitor, Necrosulfonamide (NSA), designed specifically for affinity-based proteomics. The core structure, necrosulfonamide, selectively targets and binds to MLKL rsc.orgnih.gov. The addition of a biotin tag via a propyl amide linker allows this compound to serve as a "bait" in pull-down assays. This technique leverages the high-affinity interaction between biotin and streptavidin, which is typically immobilized on beads nih.govspringernature.com. When cell lysates are incubated with the biotinylated probe, it binds to its target protein, MLKL. Subsequent incubation with streptavidin-coated beads allows for the capture and isolation of the Biotin-Necrosulfonamide-MLKL complex from the lysate rsc.orgfishersci.com. This method is a powerful tool for both identifying novel protein interaction partners and validating predicted associations nih.gov.

Identification of MLKL Interacting Partners in Cellular Contexts

A primary application of this compound is the discovery of proteins that interact with MLKL within the cell. MLKL does not act in isolation; its function is regulated by interactions with various other proteins. Following the pull-down procedure, the isolated protein complexes are eluted from the beads and can be analyzed by mass spectrometry to identify not only MLKL but also any co-precipitated proteins nih.gov. This forward chemical genetic approach allows for an unbiased survey of the MLKL interactome.

Research using this methodology can uncover novel regulatory proteins, chaperones, or downstream effectors involved in the necroptotic pathway. For example, studies have shown that heat shock proteins, such as Hsp90 and Hsp70, interact with MLKL to regulate its stability and function thno.org. Using a biotinylated probe in a pull-down experiment could confirm these interactions and potentially identify other molecular chaperones or co-factors essential for MLKL-mediated cell death.

Table 1: Potential MLKL Interacting Proteins Identifiable via Biotin-Necrosulfonamide Pull-Down

Protein ClassPotential Interacting PartnerPutative Function in Necroptosis
Kinases Receptor-Interacting Protein Kinase 3 (RIPK3)Directly phosphorylates and activates MLKL
Chaperones Heat Shock Protein 90 (Hsp90)Binds to the pseudokinase domain of MLKL, required for its function thno.org
Chaperones Heat Shock Protein 70 (Hsp70)Stabilizes MLKL and promotes its polymerization thno.org
Regulatory Proteins Inositol Phosphates (e.g., IP6)Serve as critical binders required for MLKL activation and membrane translocation thno.org

Validation of Protein Complexes Involved in Necroptotic Signaling

The process of necroptosis is initiated by the formation of a multi-protein complex known as the necrosome. A key event in this pathway is the interaction between RIPK1, RIPK3, and the subsequent recruitment and phosphorylation of MLKL by RIPK3 nih.gov. This compound-based pull-down assays serve as a vital tool to validate the composition of these signaling complexes.

By performing the pull-down in cells under conditions that induce necroptosis, researchers can capture the activated necrosome. The presence of RIPK1 and RIPK3 in the proteins co-precipitated with the MLKL-bound probe would provide direct biochemical evidence for the formation of this complex in a cellular environment. Furthermore, this technique can be used to study the dynamics of necrosome assembly and disassembly, as well as how different stimuli or therapeutic agents affect the integrity of these protein complexes. The specificity of the pull-down can be confirmed by including non-biotinylated necrosulfonamide as a competitor, which should prevent the capture of MLKL and its binding partners rsc.org.

Development and Optimization of Necroptosis Assays for Research Screening

The discovery of specific inhibitors like Necrosulfonamide has been instrumental in the development of robust assays to study necroptosis. These assays are crucial for both basic research into the mechanisms of cell death and for high-throughput screening campaigns aimed at discovering new therapeutic agents.

High-Throughput Screening Methodologies for Inhibitor Discovery

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries, often containing hundreds of thousands of compounds, to identify molecules that can inhibit necroptosis nih.govnih.gov. A common HTS setup involves inducing necroptosis in a cell line (e.g., human U937 cells or murine L929 cells) using a combination of stimuli such as TNF-α, a Smac mimetic, and a caspase inhibitor like z-VAD-fmk rsc.org. The ability of test compounds to prevent cell death is then measured. Necrosulfonamide and its derivatives often serve as positive controls in these screens due to their known potent and specific inhibition of MLKL.

Phenotypic screens that measure cell viability are a primary HTS method. Compounds that preserve cell membrane integrity in the presence of a necroptotic stimulus are identified as "hits." These hits then proceed to secondary screening cascades to determine their potency (EC50), mechanism of action, and specificity nih.govnih.gov.

Table 2: Example of a High-Throughput Screening Cascade for Necroptosis Inhibitors

Screening PhaseAssay PrinciplePurposeExample Readout
Primary Screen Cell viability assayIdentify compounds that prevent necroptosis from a large library nih.govMeasurement of ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., LDH release) nih.gov
Secondary Screen Dose-response analysisDetermine the potency (EC50) of primary hits in multiple cell lines nih.govEC50 values calculated from viability curves
Target Validation Kinase inhibition assaysDetermine if hits target known necroptosis kinases like RIPK1 or RIPK3 nih.govIC50 values against specific kinases
Mechanism of Action MLKL activation assaysIdentify compounds that specifically block the final execution step by MLKLInhibition of MLKL phosphorylation or oligomerization

Functional Readouts for MLKL Activity and Necroptotic Cell Death in Research

To specifically assess the activity of MLKL and the execution phase of necroptosis, a variety of functional assays are employed. These readouts are critical for confirming that a compound's anti-necroptotic effect is due to the inhibition of MLKL. This compound can be used in these contexts to probe MLKL function directly.

Key functional readouts include:

MLKL Phosphorylation: Activation of MLKL by RIPK3 involves the phosphorylation of specific serine residues in its pseudokinase domain plos.org. This can be detected using phospho-specific antibodies via Western blotting or ELISA-based formats. Inhibitors are tested for their ability to block this phosphorylation event.

MLKL Oligomerization: Upon activation, MLKL monomers oligomerize to form larger complexes that are essential for its membrane-translocating and pore-forming activity nih.govthno.org. Blue Native PAGE (BN-PAGE) or size-exclusion chromatography can be used to monitor the formation of these oligomers.

Membrane Translocation: The translocation of activated MLKL from the cytoplasm to the plasma and organellar membranes is a hallmark of necroptosis. This can be visualized using immunofluorescence microscopy or by biochemical fractionation of cells to separate cytosolic and membrane-bound protein fractions.

Membrane Permeabilization: The ultimate function of MLKL is to disrupt membrane integrity. This is commonly measured by quantifying the release of intracellular enzymes like lactate dehydrogenase (LDH) into the cell culture medium or by using fluorescent dyes (e.g., SYTOX Green) that are excluded by cells with intact membranes researchgate.net.

These assays, often using Necrosulfonamide as a benchmark inhibitor, are fundamental for characterizing the necroptotic pathway and for the development of novel therapeutics targeting MLKL-driven pathologies rsc.org.

Advanced Applications and Future Research Directions

Utilizing Biotin-Necrosulfonamide Propyl Amide in Targeted Proteomics Beyond MLKL

While this compound is a known inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), its utility in targeted proteomics is not confined to this single interaction. The electrophilic nature of the necrosulfonamide (B1662192) warhead suggests the potential for broader reactivity with other cysteine-containing proteins, which can be systematically explored.

Exploring Broader Cysteine Reactivity Profiles in Unbiased Screens

The biotin (B1667282) tag on this compound makes it an ideal instrument for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying new protein targets in a complex biological sample. nih.gov By treating cell lysates or even live cells with the probe, researchers can covalently label proteins that interact with it. The biotin handle then allows for the selective enrichment of these labeled proteins using streptavidin-based affinity chromatography. Subsequent analysis by mass spectrometry can identify these proteins, providing a comprehensive profile of the compound's off-target and on-target interactions.

This approach of quantitative reactivity profiling can uncover "hyperreactive" cysteines on a proteome-wide scale, which are often indicative of functional significance. nih.gov Such unbiased screens could reveal previously unknown regulators of necroptosis or identify proteins involved in other cellular pathways that are sensitive to this class of inhibitors. This would not only broaden our understanding of the mechanism of action of necrosulfonamide-based compounds but also potentially uncover novel therapeutic targets for various diseases. nih.gov

Developing Derivatives for Enhanced Selectivity or Broader Spectrum Reactivity

The chemical scaffold of this compound is amenable to synthetic modification, allowing for the development of a new generation of probes with tailored properties. Medicinal chemistry efforts can focus on altering the core structure to either enhance its selectivity for MLKL or, conversely, to broaden its reactivity profile to intentionally target a wider range of proteins. nih.govacs.org

For instance, modifications to the propenamide portion of the molecule could fine-tune its electrophilicity, thereby altering its cysteine reactivity. Structure-activity relationship (SAR) studies, guided by the results from ABPP experiments, could lead to the design of derivatives with improved potency and reduced off-target effects. nih.gov Conversely, derivatives could be designed to be more promiscuous, acting as broad-spectrum inhibitors of certain cysteine-containing enzyme families. Such compounds would be valuable as research tools to probe the function of these protein families in various cellular processes. The development of such derivatives is a key strategy in advancing tool compounds into potential clinical candidates. nih.gov

Integration with Advanced Imaging and "Omics" Technologies

The versatility of this compound extends to its compatibility with cutting-edge imaging and multi-omics platforms. These integrations promise to provide unprecedented spatial and temporal resolution of necroptotic signaling events and their downstream consequences.

Live-Cell Imaging of Necroptotic Processes with Fluorescently-Tagged Variants

To visualize the dynamic process of necroptosis in living cells, the biotin tag on this compound can be replaced with or complemented by a fluorescent dye. The development of such fluorescently-tagged variants would enable real-time tracking of the probe as it engages its targets within the cell. This approach would allow researchers to observe the subcellular localization of the inhibitor and its target proteins throughout the necroptotic cascade.

Advanced live-cell imaging techniques, such as confocal microscopy, can be employed to monitor the recruitment of the fluorescent probe to specific cellular compartments, such as the plasma membrane where MLKL is known to act. nih.gov This would provide direct visual evidence of the inhibitor's mechanism of action and could reveal new details about the spatiotemporal regulation of necroptosis. The ideal fluorescent probes for such applications should be non-toxic, cell-permeable, and have emission wavelengths in the far-red spectrum to minimize phototoxicity and background fluorescence. researchgate.net

Interfacing with Mass Spectrometry-Based Structural Proteomics

The biotin tag serves as a powerful anchor for interfacing with advanced mass spectrometry (MS)-based structural proteomics techniques. After affinity purification of the probe-protein complexes, MS can be used not only to identify the interacting proteins but also to map the precise sites of covalent modification on these proteins. researchgate.netacs.org This is achieved by analyzing the peptide fragments generated after proteolytic digestion of the protein-probe adducts.

This "protein catch and release" strategy can pinpoint the specific cysteine residue that reacts with the necrosulfonamide warhead. researchgate.net Such information is invaluable for understanding the structural basis of the inhibitor's selectivity and for designing more effective second-generation compounds. Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) could be used in conjunction with the probe to study conformational changes in target proteins upon inhibitor binding.

Role as a Chemical Genetics Tool in Cell Biology

This compound serves as a powerful chemical genetics tool, allowing for the acute and reversible control of protein function. Unlike traditional genetic approaches, which involve permanent modification of the genome, chemical genetics enables the temporal modulation of protein activity, providing a more dynamic way to study cellular processes.

Perturbing Necroptosis for Functional Characterization of Cellular Processes

This compound serves as a critical tool for perturbing the necroptosis pathway to understand its role in various cellular contexts. Necrosulfonamide specifically targets and inhibits the Mixed Lineage Kinase Domain-like protein (MLKL), the final executioner protein in the necroptosis cascade. rsc.orgnih.govnih.gov The covalent attachment of a biotin tag to the necrosulfonamide molecule does not impede its inhibitory function but adds a powerful analytical handle.

Researchers utilize this probe in pull-down assays to isolate and identify the direct binding partners of necrosulfonamide. In these experiments, the biotinylated probe is introduced to cell lysates, where it binds to its target, MLKL. Subsequently, streptavidin-coated beads, which have an exceptionally high affinity for biotin, are used to capture the Biotin-Necrosulfonamide-MLKL complex. rsc.org This method definitively confirms MLKL as the direct molecular target of necrosulfonamide. rsc.org By isolating the inhibited complex, investigators can:

Validate Drug-Target Engagement: Confirm that the inhibitor reaches and binds to its intended target within a complex cellular environment.

Map Interaction Sites: Analyze the captured protein to understand the specific residues involved in the binding interaction.

Characterize Post-Translational Modifications: Examine the state of MLKL (e.g., phosphorylation) when it is inhibited, providing clues about the activation state of the necroptotic pathway.

Investigating Redundancy and Compensation in Cell Death Pathways

Cells possess multiple, sometimes overlapping, pathways to initiate programmed cell death, including apoptosis and necroptosis. The ability to selectively inhibit one pathway is crucial for understanding the interplay, redundancy, and potential compensatory mechanisms between these different modes of cell death.

This compound is an ideal reagent for these investigations. By providing a highly specific method to block the necroptotic pathway at its final step (MLKL execution), researchers can create a cellular environment where necroptosis is non-functional. This allows them to observe whether the cell compensates by upregulating alternative death pathways, such as apoptosis. For instance, in a system where a death signal can trigger either apoptosis or necroptosis, blocking MLKL with necrosulfonamide would force the cell down the apoptotic route if the upstream signals are still active. This provides direct evidence for the existence of compensatory signaling and helps to map the hierarchical or parallel nature of cell death decisions.

Future Methodological Advancements in Biotinylated Probe Technology

The utility of biotinylated probes like this compound is continually enhanced by broader innovations in chemical biology and proteomics. Future advancements are focused on creating more sophisticated and versatile tools for protein capture and analysis.

Innovations in Cleavable and Reversible Biotinylation Strategies

A significant limitation of the traditional biotin-streptavidin interaction is its strength, which makes the gentle elution of captured proteins for downstream analysis, such as mass spectrometry, very difficult. nih.gov To overcome this, researchers have developed innovative cleavable linkers that are placed between the biotin tag and the probe molecule.

These advancements include:

Thiol-Cleavable Linkers: These linkers contain a disulfide bond that can be easily broken using reducing agents like dithiothreitol (B142953) (DTT). This strategy allows for the efficient release of the captured protein from the streptavidin beads, improving recovery and compatibility with mass spectrometry. nih.gov

Dde-Based Linkers: A linker incorporating the 4,4-dimethyl-2,6-dioxocyclohexylidene (Dde) protecting group can be cleaved under mild conditions using hydrazine. This provides an alternative method for releasing captured targets. researchgate.net

These strategies not only facilitate the analysis of the primary target but also help in identifying interacting proteins with greater confidence by reducing background contamination from streptavidin peptides during on-bead digestion. nih.gov

Linker TypeCleavage ConditionAdvantage
Thiol (Disulfide)Reducing agents (e.g., DTT)Mild, efficient release, preserves protein integrity. nih.gov
Dde-basedHydrazineOrthogonal to many other chemical reactions, allows for specific release. researchgate.net
Imino-sydnoneStrained alkynesBioorthogonal click-and-release reaction under physiological conditions. researchgate.net

Q & A

Q. What is the structural basis for the amide linkage in Biotin-Necrosulfonamide Propyl Amide, and how is it synthesized?

The compound contains an amide functional group formed via condensation between a carboxylic acid derivative (e.g., necrosulfonamide propyl acid) and an amine group (e.g., biotin derivative). The synthesis typically employs carbodiimide crosslinkers like EDC/NHS to activate the carboxylic acid, facilitating stable amide bond formation with primary amines. This reaction requires precise stoichiometric ratios and pH control (~pH 7–8) to maximize yield while minimizing side reactions . Post-synthesis, purification via desalting columns and validation using techniques like HABA assays are critical to confirm biotin incorporation .

Q. How can researchers validate the successful conjugation of biotin to Necrosulfonamide Propyl Amide?

Validation involves two primary methods:

  • Streptavidin-binding assays : Measure binding affinity using surface plasmon resonance (SPR) or biolayer interferometry to confirm biotin accessibility.
  • Spectroscopic techniques : Use UV-Vis spectroscopy to quantify biotin via HABA (2-(4-hydroxyazobenzene) benzoic acid) displacement assays, which detect absorbance shifts at 500 nm upon biotin-streptavidin interaction . Additionally, mass spectrometry (MALDI-TOF or LC-MS) can verify molecular weight changes post-conjugation .

Q. What buffer conditions are optimal for maintaining the stability of this compound in vitro?

The compound is stable in neutral buffers (e.g., PBS, pH 7.4) at 4°C for short-term storage. For long-term stability, lyophilization in non-reducing buffers (avoiding DTT or TCEP) is recommended. Avoid freeze-thaw cycles, as repeated phase changes can degrade the amide bond or biotin moiety .

Advanced Research Questions

Q. How do experimental parameters influence the reproducibility of assays using this compound in protein interaction studies?

Key parameters include:

  • Surface functionalization : Immobilization density on streptavidin-coated surfaces (e.g., SPR chips or gold electrodes) must be optimized to prevent steric hindrance. Use PM-IRRAS to monitor monolayer formation and uniformity of the physisorbed biolayer .
  • Temperature and ionic strength : Higher temperatures (≥25°C) or low-salt conditions may reduce binding specificity. Validate using negative controls (e.g., non-biotinylated analogs) .
  • Data normalization : Account for batch-to-batch variability in biotinylation efficiency using internal standards (e.g., fluorescently tagged streptavidin) .

Q. What analytical strategies resolve discrepancies between spectroscopic data (e.g., FTIR amide I vs. amide II bands) when characterizing this compound-protein complexes?

  • Spectral deconvolution : Apply Fourier self-deconvolution or second-derivative analysis to FTIR spectra in the amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) regions to isolate overlapping peaks.
  • Cross-validation : Compare with circular dichroism (CD) or X-ray crystallography data to confirm secondary structure assignments.
  • Excipient interference mitigation : Use deuterated buffers or subtract background spectra from excipients (e.g., sugars or amino acids) that absorb in the amide I region .

Q. How can researchers optimize the use of this compound in live-cell imaging without inducing cytotoxicity?

  • Concentration titration : Determine the EC₅₀ using dose-response assays (e.g., MTT or ATP-based viability tests).
  • Time-resolved imaging : Limit exposure times to <30 minutes to minimize phototoxicity.
  • Co-localization controls : Use organelle-specific dyes (e.g., MitoTracker) to confirm target specificity and rule off-target effects .

Methodological Notes

  • Synthesis protocols : Refer to carbodiimide chemistry guidelines in and .
  • Data reporting : Adhere to NIH preclinical checklist standards for experimental transparency .
  • Ethical compliance : For human-derived samples, follow IRB protocols outlined in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.